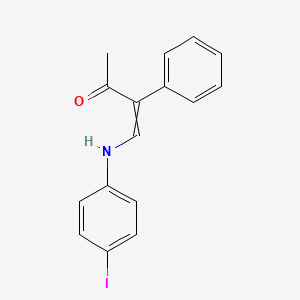

4-(4-Iodoanilino)-3-phenyl-3-buten-2-one

Description

4-(4-Iodoanilino)-3-phenyl-3-buten-2-one is a β-unsaturated ketone featuring a 4-iodoanilino group and a phenyl substituent at the β-position. Its molecular formula is C₁₆H₁₄INO, with a molecular weight of 357.20 g/mol.

The 4-iodoanilino moiety is critical for molecular interactions, such as hydrogen bonding with residues like His 602 or Arg 403 in enzyme active sites, as observed in docking studies of structurally related compounds . Its crystal structure (monoclinic, P2₁/c space group) reveals intermolecular hydrogen bonding (O–H···O and N–H···O), influencing solid-state stability .

Properties

CAS No. |

915372-65-5 |

|---|---|

Molecular Formula |

C16H14INO |

Molecular Weight |

363.19 g/mol |

IUPAC Name |

4-(4-iodoanilino)-3-phenylbut-3-en-2-one |

InChI |

InChI=1S/C16H14INO/c1-12(19)16(13-5-3-2-4-6-13)11-18-15-9-7-14(17)8-10-15/h2-11,18H,1H3 |

InChI Key |

GWGNYMLCMBNFCO-UHFFFAOYSA-N |

SMILES |

CC(=O)C(=CNC1=CC=C(C=C1)I)C2=CC=CC=C2 |

Canonical SMILES |

CC(=O)C(=CNC1=CC=C(C=C1)I)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural and physicochemical properties of 4-(4-Iodoanilino)-3-phenyl-3-buten-2-one with its analogs:

Pharmacokinetic and Metabolic Profiles

- Absorption and Metabolism: Studies on trans-methyl styryl ketone (MSK; trans-4-phenyl-3-buten-2-one) () reveal rapid presystemic metabolism (>95% first-pass effect) to glycine conjugates (e.g., N-phenylacetyl-L-glycine). This suggests that β-unsaturated ketones like this compound may undergo similar rapid hepatic conjugation, limiting oral bioavailability .

- Topical Absorption : MSK showed >60% skin absorption but negligible systemic exposure due to local metabolism. This property could be leveraged for topical formulations of the target compound to avoid systemic toxicity .

Crystallographic and Solid-State Behavior

- The title compound’s analog, 4-(4-Iodoanilino)-2-methylene-4-oxobutanoic acid, crystallizes in a monoclinic system (P2₁/c) with hydrogen-bonded dimers along the b-axis. This contrasts with N-(4-Iodophenyl)maleamic acid (), which likely adopts a planar conformation due to the maleamic acid backbone. Such differences impact solubility and formulation stability .

Substituent Effects on Reactivity

- Electron-Withdrawing Groups: The 4-iodoanilino group enhances electrophilicity at the β-carbon, facilitating nucleophilic attacks (e.g., Michael addition). This reactivity is reduced in analogs with electron-donating groups like 3,4-dimethoxyphenyl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.